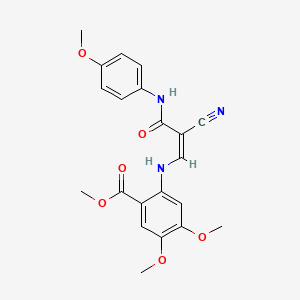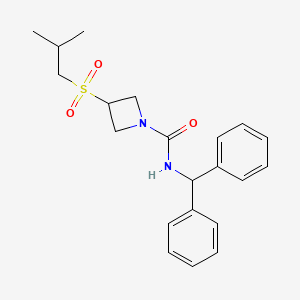
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOPEP is a small molecule that has been shown to have specific binding properties, making it an attractive tool for investigating various biological processes.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has highlighted the significance of neurokinin-1 (NK1) receptor antagonists in clinical settings. A study conducted by Harrison et al. (2001) discusses an orally active, water-soluble NK1 receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Crystal Structure Analysis
The molecular and crystal structure of related compounds has been analyzed, providing insights into their chemical properties and potential applications. For example, Akinade et al. (1986) investigated the crystal structure of a closely related compound, revealing insights into its molecular coordination and potential applications in materials science (Akinade et al., 1986).
Bronchial Pneumonia Treatment
Ding and Zhong (2022) explored the use of a heterocycle compound, synthesized from a material similar to N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in the treatment and nursing application against children's bronchial pneumonia. This study suggests potential therapeutic applications of such compounds in pediatric healthcare (Ding & Zhong, 2022).
Migraine Treatment
Wu et al. (2003) synthesized a compound as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This highlights the potential of similar compounds in treating neurological conditions like migraine (Wu et al., 2003).
Magnetic Properties in Chemistry
Marinescu et al. (2000) studied the magnetic properties and crystal structures of certain complexes involving oxalate and morpholine compounds. This research is crucial in understanding the physical properties of these compounds and their potential applications in magnetic materials (Marinescu et al., 2000).
Orexin Receptor Antagonism
Research by Dugovic et al. (2009) discusses the blockade of orexin-1 receptors, demonstrating significant findings in sleep-wake modulation. This research indicates potential applications in sleep disorders and neuropharmacology (Dugovic et al., 2009).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. This suggests the utility of related compounds in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis of Biologically Active Compounds
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially useful in synthesizing biologically active compounds and pharmaceuticals (Mamedov et al., 2016).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-17-6-1-2-8-23(17)16-5-3-4-15(14-16)21-19(26)18(25)20-7-9-22-10-12-27-13-11-22/h3-5,14H,1-2,6-13H2,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXJNMSFLVHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)
![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)
![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)
![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)
